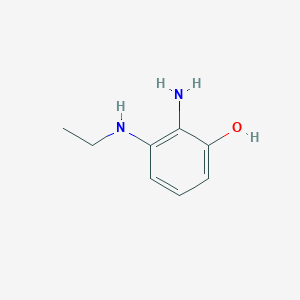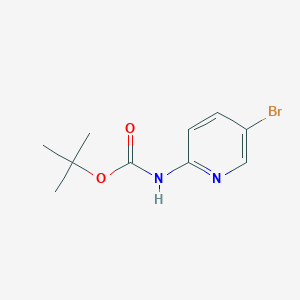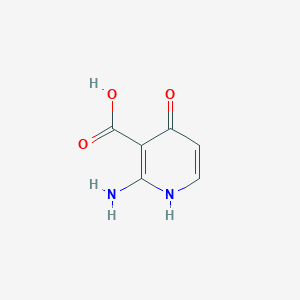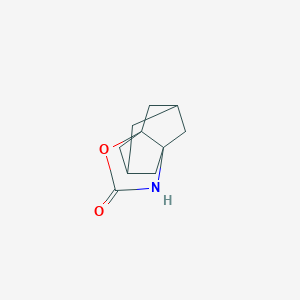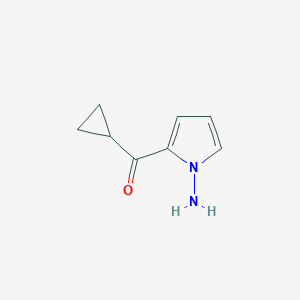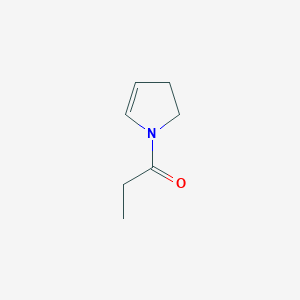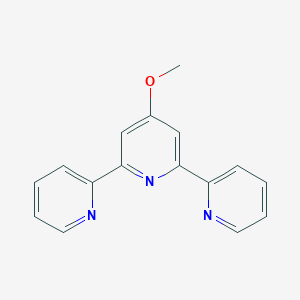
4-Methoxy-2,6-bis(pyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine involves multiple steps, including the use of bis(methoxy)-bis(methylthio) derivatives and other intermediates. These processes demonstrate the complexity and versatility in synthesizing pyridine derivatives with varied functionalities (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of derivatives of 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine and related compounds is complex and allows for a range of interactions and reactions. Studies on similar compounds, such as 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine, show the potential for forming cyclic metalladecapyridine through self-assembly reactions with metal ions, highlighting the structural versatility of these compounds (Huang et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine derivatives often result in the formation of complex structures with unique properties. For example, the reaction of certain pyridine derivatives with silver(I) leads to the formation of structures with potential applications in materials science and coordination chemistry (Huang et al., 2008).
Physical Properties Analysis
The physical properties of 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine derivatives, including solubility, melting points, and stability, are crucial for their application in various domains. Research on similar compounds reveals insights into their thermal stability, solubility in different solvents, and potential for forming stable structures, which are essential for their practical applications (Zhou, 2003).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine and its derivatives, including reactivity, potential for complex formation, and interactions with metals, are of significant interest. These properties enable the synthesis of novel materials and compounds with specific functionalities, as demonstrated in the synthesis and application of related pyridine derivatives (Huang et al., 2008).
Scientific Research Applications
Coordination Chemistry and Properties
A comprehensive review highlighted the chemistry and properties of compounds related to "4-Methoxy-2,6-bis(pyridin-2-yl)pyridine," focusing on their preparation, spectroscopic properties, structures, magnetic properties, and potential in biological and electrochemical applications. This review suggests areas for further investigation into unknown analogues of such compounds, which might unveil more of their potential uses in scientific research (Boča, Jameson, & Linert, 2011).
Structural Diversity in Metal Complexes
The structural diversity derived from ligands similar to "4-Methoxy-2,6-bis(pyridin-2-yl)pyridine" has been reviewed, showing over 30 structurally characterized complexes. This diversity includes macrocycles, zigzags, helices, and repeated rhomboids, demonstrating the ligand’s versatility and potential for inclusion properties in complexes (Horikoshi & Mochida, 2006).
Corrosion Inhibition
Quinoline derivatives, closely related to the structure of "4-Methoxy-2,6-bis(pyridin-2-yl)pyridine," are noted for their anticorrosive materials application. These derivatives form highly stable chelating complexes with surface metallic atoms, offering effective protection against metallic corrosion, which suggests potential applications of similar pyridine derivatives in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Liquid Crystal Research
Research into methylene-linked liquid crystal dimers, including those with methoxy groups, illustrates the application of pyridine derivatives in creating materials with unique transitional properties. This has implications for developing new materials with specific optical and electronic characteristics (Henderson & Imrie, 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those derived from pyridine, have shown significant potential in organic synthesis, catalysis, and drug development. This underscores the role of "4-Methoxy-2,6-bis(pyridin-2-yl)pyridine" in facilitating the synthesis of complex molecules and its potential impact on medicinal applications (Li et al., 2019).
Agrochemical Development
The role of pyridine-based compounds, including those similar to "4-Methoxy-2,6-bis(pyridin-2-yl)pyridine," in agrochemical development is significant. These compounds serve as crucial elements in the discovery of new agrochemicals, highlighting their potential in enhancing the efficiency of discovering novel lead compounds in this field (Guan et al., 2016).
properties
IUPAC Name |
4-methoxy-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYDFMFBJXKHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

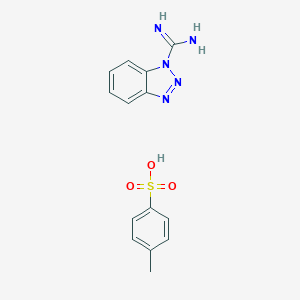

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
